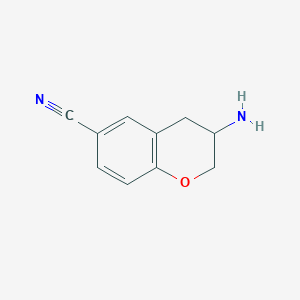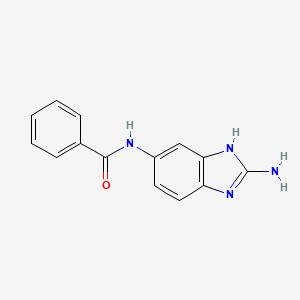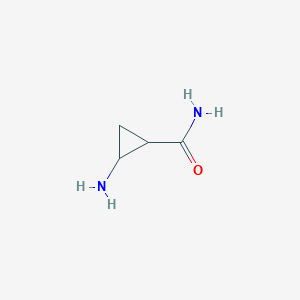
3-Aminochroman-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminochroman-6-carbonitrile is a chemical compound with the molecular formula C10H10N2O. It is a derivative of chroman, a bicyclic organic compound, and features an amino group at the third position and a nitrile group at the sixth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminochroman-6-carbonitrile typically involves the reductive amination of 3-chromanone with a primary amine. This process can be catalyzed by metagenomic imine reductases, which provide high yields and enantiocomplementary selectivity . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the initial formation of 3-chromanone, followed by reductive amination. The process is optimized for high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminochroman-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Aminochroman-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of 3-Aminochroman-6-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been studied for its potential to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Comparación Con Compuestos Similares
2-Aminotetralin: Shares a similar bicyclic structure but differs in the position of the amino group.
2-Amino-4H-pyran-3-carbonitrile: Similar in having an amino and nitrile group but differs in the core structure.
Uniqueness: 3-Aminochroman-6-carbonitrile is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
939758-96-0 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
3-amino-3,4-dihydro-2H-chromene-6-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-3,9H,4,6,12H2 |
Clave InChI |
VPQCOUPCKJVUEB-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=C1C=C(C=C2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11734589.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)
![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)



![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11734643.png)
![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)
![N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734673.png)
![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
